2-(1H-imidazol-1-yl)acetamide
Overview
Description
2-(1H-imidazol-1-yl)acetamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
2-(1H-imidazol-1-yl)acetamide, a derivative of imidazole, has been found to exhibit a broad range of biological activities . , human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 , and bacterial strains .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , while others have shown antimicrobial activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of imidazole with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the chloroacetamide, resulting in the formation of this compound.
Another method involves the cyclization of N-(2-bromoethyl)imidazole with ammonia or an amine under basic conditions. This reaction also proceeds through a nucleophilic substitution mechanism, where the nitrogen of the imidazole ring attacks the carbon atom of the bromoethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-2-carboxamide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of imidazole-2-ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole-2-carboxamide
Reduction: Imidazole-2-ethylamine
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
2-(1H-imidazol-1-yl)acetamide can be compared with other imidazole derivatives such as:
Imidazole-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
Imidazole-2-ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Benzimidazole: Contains a fused benzene ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-imidazol-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVLRNBGURMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351875 | |
Record name | 2-(1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65991-91-5 | |
Record name | 2-(1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the spectroscopic data tell us about the synthesized 2-(1H-imidazol-1-yl)acetamide derivatives?
A1: The research article describes the synthesis and characterization of several this compound derivatives. The researchers confirmed the identity of these compounds using spectroscopic techniques:
- IR Spectroscopy: This technique provided information about the functional groups present in the molecules, such as the characteristic peaks for amide and imidazole rings. []
- 1H NMR Spectroscopy: This technique provided information about the number and type of hydrogen atoms in the molecules, confirming the expected structure of the synthesized compounds. []
- Mass Spectrometry: This technique provided the molecular weight of the compounds, further supporting their successful synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.